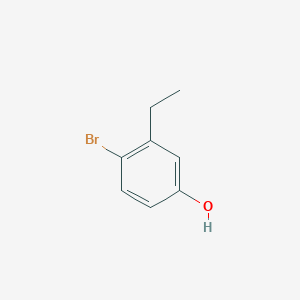

4-Bromo-3-ethylphenol

Description

4-Bromo-3-ethylphenol: is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the fourth position and an ethyl group at the third position on the benzene ring

Properties

IUPAC Name |

4-bromo-3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRWHABCOLYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Electrophilic Halogenation: One common method for synthesizing 4-Bromo-3-ethylphenol involves the electrophilic halogenation of 3-ethylphenol with bromine. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar halogenation process, often optimized for large-scale production. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Bromo-3-ethylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of 4-bromo-3-ethylcyclohexanol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions often require specific conditions, such as the presence of a base or a solvent like dimethyl sulfoxide (DMSO).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), amines (NH2-), dimethyl sulfoxide (DMSO)

Major Products:

Oxidation: Quinones or other oxidized derivatives

Reduction: 4-bromo-3-ethylcyclohexanol

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 4-Bromo-3-ethylphenol serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenols on biological systems, including enzyme inhibition and receptor binding.

Medicine:

Drug Development: Researchers explore the potential of this compound as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 4-Bromo-3-ethylphenol can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

4-Bromo-2-ethylphenol: Similar structure but with the ethyl group at the second position.

3-Bromo-4-ethylphenol: Similar structure but with the bromine atom at the third position.

4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

Positional Isomerism: The specific positioning of the bromine and ethyl groups in 4-Bromo-3-ethylphenol imparts unique chemical properties and reactivity compared to its isomers.

Chemical Reactivity: The presence of both bromine and ethyl groups on the phenol ring influences the compound’s reactivity in various chemical reactions, making it distinct from other bromophenols.

Biological Activity

4-Bromo-3-ethylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

This compound possesses a molecular formula of C_9H_{11}BrO, with a molecular weight of approximately 217.09 g/mol. Its structure includes a bromine atom and an ethyl group attached to a phenolic ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Antifungal Properties : Research has shown that this compound is effective against several fungal species, potentially through inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Applications in Research

The compound has been explored for various applications:

- Pharmaceutical Development : Its unique structure makes it a candidate for designing new drugs with specific pharmacological activities, particularly in treating infections caused by resistant strains .

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research and industrial applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent .

- Fungal Inhibition : Research conducted on various fungal pathogens revealed that this compound exhibited antifungal activity against Candida albicans, with an MIC of 16 µg/mL. The study suggested that the compound disrupts fungal cell wall synthesis, leading to cell death.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure Type | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Halogenated phenol | Moderate | High |

| 2-Bromo-3-methylphenol | Halogenated phenol | Low | Moderate |

| 3-Chloro-4-methylphenol | Halogenated phenol | Moderate | Low |

This table illustrates that while other halogenated phenols may possess some antimicrobial or antifungal properties, this compound demonstrates superior efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.